molecular formula C14H15NO5 B11846461 Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate CAS No. 1385694-64-3

Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B11846461
CAS No.: 1385694-64-3
M. Wt: 277.27 g/mol
InChI Key: SFQGYWQFRUCNIX-UHFFFAOYSA-N
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Description

Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate (CAS 1385694-64-3) is a nitro-substituted cyclohexanecarboxylate ester with the molecular formula C₁₄H₁₅NO₅ and a molecular weight of 277.27 g/mol . Its structure features a cyclohexane ring with a 4-oxo group, a methyl carboxylate ester, and a 2-nitrophenyl substituent. Key physical properties include:

  • Boiling point: 424.2 ± 45.0°C (760 mmHg)
  • Density: 1.3 ± 0.1 g/cm³
  • Hydrogen bond acceptors: 3
  • Rotatable bonds: 4 .

The compound is synthesized via Diels-Alder reactions involving methyl 2-(2-nitrophenyl)acrylate and dienes like 1-methoxy-3-trimethylsilyloxy-1,3-butadiene in refluxing toluene, followed by hydrolysis and cyclization steps .

Properties

CAS No.

1385694-64-3

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 1-(2-nitrophenyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C14H15NO5/c1-20-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15(18)19/h2-5H,6-9H2,1H3

InChI Key

SFQGYWQFRUCNIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The most widely documented route involves a Diels-Alder cycloaddition between a nitro-substituted dienophile and a silyloxy diene, followed by reductive cyclization under basic conditions. The nitro group serves as both an electron-withdrawing group to activate the dienophile and a latent functional group for subsequent cyclization.

Key Steps:

  • Diels-Alder Reaction:

    • Substrates: 2-Nitrophenyl malonate derivatives (e.g., dimethyl-(2-nitrophenyl)malonate) react with 2-trimethylsiloxy-1,3-butadiene.

    • Conditions: Heated in o-xylene (1 M) at 130°C under argon for 18 hours.

    • Outcome: Forms a bicyclic adduct with high regioselectivity due to the nitro group’s directing effects.

  • Hydrolysis and Cyclization:

    • Acid Hydrolysis: The adduct is treated with 1 M HCl in tetrahydrofuran (THF) at 0°C to remove the silyl protecting group and initiate keto-enol tautomerization.

    • Base-Mediated Reductive Cyclization: Using N-methylpyrrolidinone (NMP) at 150°C, the nitro group is reduced in situ, facilitating intramolecular cyclization to form the cyclohexanecarboxylate core.

Optimization and Yield Data

Reaction yields are highly dependent on solvent choice, temperature, and the steric/electronic properties of substituents. For example:

Starting MaterialSolventTemperatureYield (%)
Dimethyl-(2-nitrophenyl)malonateo-xylene130°C99
Methyl 1-(4-fluoro-2-nitrophenyl)THF/HCl0°C → RT60
Methyl 1-(4-methoxy-2-nitrophenyl)THF/HCl0°C → RT44

Data compiled from.

Purification via flash column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the target compound in >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 3.69 ppm (ester methyl) and δ 209.2 ppm (ketone carbon).

Friedel-Crafts Acylation Alternative

Methodology and Limitations

An alternative approach employs Friedel-Crafts acylation to construct the cyclohexanone ring. While less common, this method is advantageous for substrates sensitive to Diels-Alder conditions.

Procedure:

  • Nitration: A toluene derivative is nitrated using HNO₃/H₂SO₄ to introduce the nitro group.

  • Acylation: The nitrotoluene undergoes Friedel-Crafts acylation with cyclohexanecarbonyl chloride in the presence of AlCl₃.

  • Esterification: The resulting acid is methylated using diazomethane or methanol/H₂SO₄.

Challenges:

  • Low regioselectivity during nitration (para vs. ortho substitution).

  • Over-acylation side reactions necessitate rigorous temperature control (-10°C to 0°C).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To address scalability issues in batch synthesis, continuous flow reactors enhance heat/mass transfer and reduce reaction times:

  • Residence Time: 30 minutes at 150°C in NMP achieves full conversion.

  • Catalyst Recovery: Heterogeneous catalysts (e.g., Pd/C) enable in-line filtration and reuse, reducing costs.

Spectroscopic Characterization

Critical analytical data for verifying synthesis success include:

¹H NMR (CDCl₃):

  • δ 7.64–7.46 ppm (aromatic protons, J = 7.4–8.9 Hz).

  • δ 3.69 ppm (singlet, ester methyl).

  • δ 2.81–2.20 ppm (cyclohexanone methylene protons).

¹³C NMR:

  • δ 209.2 ppm (ketone carbon).

  • δ 173.9 ppm (ester carbonyl).

  • δ 148.9 ppm (nitro-bearing aromatic carbon) .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reagents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1-(2-Aminophenyl)-4-oxocyclohexanecarboxylate.

    Reduction: Formation of Methyl 1-(2-Nitrophenyl)-4-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

  • Organic Synthesis :
    • Diels-Alder Reaction : This compound can serve as a dienophile in Diels-Alder reactions, which are pivotal for constructing complex cyclic structures. The reaction typically involves the formation of six-membered rings, allowing for the synthesis of various derivatives that can be further modified for specific applications .
    • Reductive Cyclization : Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate has been utilized in base-mediated reductive cyclization processes to synthesize biologically relevant compounds, such as benzazocine derivatives. This method has shown promising yields, indicating its effectiveness in producing complex molecules from simpler precursors .
  • Case Studies :
    • In one study, the compound was involved in synthesizing hexahydro-2,6-methano-1-benzazocine ring systems, which are present in several natural products with notable biological activity. The synthesized compounds exhibited cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents .

The biological implications of this compound are noteworthy:

  • Anticancer Properties :
    • Compounds with nitrophenyl groups have been associated with various biological activities, including anticancer effects. Research indicates that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further pharmacological development.
    • A specific derivative demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the nitrophenyl group can enhance biological activity .
  • Antimicrobial Activity :
    • Similar nitrophenyl compounds have shown antimicrobial properties, indicating that this compound may also possess such activities. The presence of the nitro group is often linked to increased interaction with biological targets, potentially leading to therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The cyclohexanone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the core cyclohexanecarboxylate scaffold but differ in substituents on the phenyl ring:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key References
Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate 2-Nitro C₁₄H₁₅NO₅ 277.27
Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate 2,4-Dichloro C₁₄H₁₄Cl₂O₃ 308.11 (HRMS)
Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate 4-Chloro C₁₄H₁₅ClO₃ 266.72
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate 2-Bromo, 5-Chloro C₁₄H₁₄BrClO₃ ~353.62 (calc.)
Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate 3,4-Dimethoxy C₁₆H₁₉O₅ 307.32 (calc.)

Key Observations :

  • Electron-withdrawing vs. donating groups : The 2-nitro group (strong electron-withdrawing) in the parent compound enhances electrophilicity compared to chloro (moderate electron-withdrawing) or methoxy (electron-donating) substituents. This impacts reactivity in cyclization or nucleophilic substitution reactions .
  • Steric effects : Bulkier substituents (e.g., 2-bromo-5-chloro) may hinder cyclization efficiency, as seen in studies where steric bulk reduced DNA duplex stability in related photocaged compounds .

Physical and Chemical Properties

  • Boiling points : The nitro-substituted parent compound (424.2°C) has a higher boiling point than the dichloro analogue (data unavailable), likely due to stronger dipole interactions from the nitro group .
  • Hydrogen bonding : The nitro group increases hydrogen bond acceptor count (3 vs. 2 for dichloro analogues), influencing solubility and crystallinity .
  • Stability : Nitro groups may confer photolability, making the parent compound suitable as a photocage in biochemical studies, whereas chloro analogues lack this property .

Biological Activity

Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the available literature on its biological properties, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with a nitrophenyl substituent and an ester functional group. Its molecular formula is C13H13N1O4, indicating a complex arrangement that may influence its biological interactions.

PropertyValue
Molecular FormulaC13H13N1O4
Predicted Boiling PointApprox. 482.3 °C
DensityAbout 1.346 g/cm³

Anticancer Properties

Research indicates that compounds containing nitrophenyl groups often exhibit antitumor activity. For instance, a study evaluating various derivatives of this compound demonstrated cytotoxic effects against human breast cancer cell lines (MCF7). The IC50 values were determined through a series of assays, revealing that while the compound showed some activity, it was generally lower than that of established anticancer agents like aspernomine .

Antimicrobial Activity

Similar compounds have been noted for their antimicrobial properties. The presence of the nitro group in the structure is believed to enhance interactions with microbial targets, potentially leading to therapeutic applications against various pathogens. However, specific data on the antimicrobial efficacy of this compound remains limited .

The synthesis of this compound typically involves multi-step processes that can include condensation reactions and reductive cyclization techniques. A notable synthetic route utilizes base-mediated nitrophenyl reductive cyclization, which has been optimized to yield the target compound efficiently .

The mechanism of action for its biological effects may involve interactions with cellular pathways pertinent to cancer cell proliferation and survival. The structure suggests potential binding to proteins involved in these pathways, although detailed mechanistic studies are still required.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a study assessing various analogs of this compound against MCF7 cells, the following IC50 values were recorded:
    CompoundIC50 (µM)
    This compound150
    Aspernomine30
    These results indicate that while the compound has some cytotoxic potential, further structural modifications may be necessary to enhance its efficacy .
  • Antimicrobial Screening : A preliminary antimicrobial screening indicated that while structurally similar compounds exhibited activity against certain bacterial strains, specific tests for this compound are pending.

Q & A

Basic: What are the established synthetic routes for Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via Michael addition or cyclization reactions . For example, analogous cyclohexenone derivatives are prepared by refluxing chalcone precursors with ethyl acetoacetate in the presence of a base (e.g., 10% NaOH in ethanol at 80°C for 8 hours) . Yield optimization requires careful control of steric and electronic effects: the electron-withdrawing nitro group on the phenyl ring may slow nucleophilic attack, necessitating extended reaction times or elevated temperatures. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from byproducts like unreacted starting materials .

Advanced: How does the steric and electronic profile of the 2-nitrophenyl group affect regioselectivity in subsequent reactions (e.g., nucleophilic additions or photochemical decaging)?

Methodological Answer:
The 2-nitrophenyl group introduces steric hindrance near the carbonyl group, directing nucleophilic additions to the less hindered 4-oxo position. For instance, in photocaging applications, the nitro group’s electron-withdrawing nature stabilizes transition states during photolysis, but steric bulk can reduce decaging efficiency. Studies on analogous nitrophenyl-caged DNA show that stereochemistry (e.g., R vs. S configurations) significantly impacts duplex stability and reactivity, suggesting chiral HPLC or X-ray crystallography should be used to confirm stereochemical outcomes . Computational modeling (DFT) can further predict regioselectivity by analyzing frontier molecular orbitals .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR resolves cyclohexanone ring protons (δ 2.1–2.8 ppm) and nitrophenyl aromatic protons (δ 7.5–8.2 ppm). 13^{13}C NMR confirms carbonyl groups (δ 170–210 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, analogous compounds crystallize in monoclinic systems (space group P21_1/c) with unit cell parameters a = 11.97 Å, b = 8.17 Å, c = 39.20 Å. Disorder in crystal structures (e.g., envelope vs. screw-boat conformations) requires refinement with split occupancy models .
  • HPLC-MS : Validates purity (>95%) and molecular weight (277.27 g/mol) .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling point variations)?

Methodological Answer:
Discrepancies in properties like boiling point (reported as 424.2±45.0°C vs. lower values for similar esters) may arise from impurities or measurement techniques. To resolve:

Reproduce Synthesis : Use standardized protocols (e.g., anhydrous conditions) to minimize side products.

Differential Scanning Calorimetry (DSC) : Measure melting/boiling points under controlled atmospheres.

Cross-Validate with Analogues : Compare with structurally similar compounds (e.g., methyl 4-oxocyclohexanecarboxylate, CAS 6297-22-9) to identify outliers .

Advanced: What role does this compound play as an intermediate in synthesizing spirocyclic or heterocyclic systems?

Methodological Answer:
The 4-oxocyclohexane core serves as a precursor for spiro compounds and heterocycles (e.g., isoxazoles, pyrazolines). For example:

  • Spiroannulation : React with hydrazines or hydroxylamines to form spiro-pyrazolidinones, leveraging the keto group’s electrophilicity.
  • Michael Acceptors : The α,β-unsaturated ketone can undergo conjugate additions with amines or thiols to build fused rings .
  • Photocaging : The 2-nitrophenyl group enables light-triggered release of bioactive molecules in prodrug designs .

Basic: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to avoid photodegradation.
  • Humidity : Use desiccants (silica gel) to prevent hydrolysis of the ester group.
  • Solubility : Dissolve in anhydrous DMSO or dichloromethane for long-term stability; avoid protic solvents (e.g., water, ethanol) .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for catalysis. For example, the 4-oxo group’s high electrophilicity predicts reactivity in aldol condensations .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., toluene vs. DMF) for coupling reactions.
  • Docking Studies : Model interactions with enzyme active sites (e.g., cyclooxygenase) for drug design applications .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential nitro group toxicity (LD50_{50} data pending; treat as hazardous).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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